Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate chemical properties
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate chemical properties
This guide provides an in-depth technical analysis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate , a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines .[1]
[1]
Executive Summary & Structural Logic
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a bifunctional heterocyclic building block.[1][2] Its value lies in the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position C4 and an electrophilic methyl ester at position C5.
This specific substitution pattern (4-amino-5-carboxylate) is chemically distinct from the more common "Gould-Jacobs" isomer (5-amino-4-carboxylate).[1] While the latter yields pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines (e.g., Allopurinol analogs), the 4-amino-5-carboxylate core is the requisite scaffold for pyrazolo[4,3-d]pyrimidines , the pharmacophore found in PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors.[1]
Physicochemical Properties (Predicted/Experimental Consensus)
| Property | Value / Description |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Derivative dependent; typically higher than ethyl analogs) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Amine) | ~3.5–4.0 (Weakly basic due to pyrazole electron withdrawal) |
| Storage | Inert atmosphere, 2–8 °C (Amine is oxidation-sensitive) |
Synthetic Routes & Process Chemistry
Unlike 5-aminopyrazoles, which are synthesized via condensation of hydrazines with
Validated Synthetic Pathway (Nitration-Reduction Strategy)
This route is preferred for its regiochemical certainty, ensuring the amino group is installed at C4.
Step 1: Cyclization to the Pyrazole Core Reaction of dimethyl oxalate with acetone (or a specific ketone) and base yields a diketo-ester, which condenses with ethylhydrazine.
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Note: Regioselectivity (1-ethyl-5-carboxylate vs 1-ethyl-3-carboxylate) is controlled by steric bulk and solvent polarity.[1] The 5-carboxylate is often the kinetic product or separated via chromatography.[1]
Step 2: Nitration (Electrophilic Aromatic Substitution) The pyrazole ring is nitrated at the C4 position using standard mixed acid conditions.
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Reagents: HNO₃ (fuming), H₂SO₄ (conc).
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Conditions: 0 °C to RT.
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Intermediate: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.[1]
Step 3: Reduction of the Nitro Group The nitro group is reduced to the primary amine.
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Method A (Catalytic): H₂, 10% Pd/C, MeOH. (Cleanest, high yield).
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Method B (Chemical): SnCl₂·2H₂O / EtOH or Fe / NH₄Cl.[1] (Used if halogen substituents are present to avoid dehalogenation).
Synthesis Workflow Diagram
Caption: Step-wise synthesis of the target 4-amino-5-carboxylate scaffold via the Nitration-Reduction route.
Reactivity & Applications: The Pyrazolo[4,3-d]pyrimidine Gateway
The primary utility of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is its ability to form bicyclic systems.[1] The spatial proximity of the C4-amino and C5-ester groups allows for rapid cyclization with one-carbon electrophiles.[1]
Key Cyclization Reactions[1]
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With Formamide:
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With Urea/Isocyanates:
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Reaction with urea yields the pyrazolo[4,3-d]pyrimidine-5,7-dione (diketo derivative).[1]
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With Nitriles (Pinner/Cyclization):
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Reaction with nitriles under acidic conditions can yield 5-substituted pyrazolo[4,3-d]pyrimidines.[1]
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Validated Experimental Protocol: Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one
This protocol validates the bifunctional reactivity of the core.[1]
Materials:
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Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)[1]
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Formamide (10.0 eq)
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Sodium Ethoxide (1.5 eq, optional accelerator)
Procedure:
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Setup: Charge a round-bottom flask with the pyrazole substrate and formamide.
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Reaction: Heat the mixture to 180–190 °C. Monitor by TLC/LC-MS. The reaction typically requires 4–6 hours.[1]
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Observation: The reaction involves the evolution of methanol.
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Workup: Cool the mixture to room temperature. Pour into ice-water. The product usually precipitates as a solid.[1]
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Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]
Isomer Differentiation (Critical Quality Attribute)
Researchers must distinguish the target compound from its isomer, Methyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate .[1]
| Feature | 4-Amino-5-Carboxylate (Target) | 5-Amino-4-Carboxylate (Common Isomer) |
| Synthesis | Nitration/Reduction of 5-ester | Condensation of hydrazine + ethoxymethylene cyanoacetate |
| Cyclization Product | Pyrazolo[4,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| NMR Signature | C3-H is a singlet, typically deshielded (~7.5-8.0 ppm).[1] | C3-H is a singlet, typically ~7.5-8.0 ppm (Hard to distinguish by 1H alone).[1] |
| NOESY | NOE correlation between N-Ethyl and C5-Ester (weak) or C3-H? | Strong NOE between N-Ethyl and C5-Amino protons.[1] |
Diagnostic Test: To confirm the structure, perform a NOESY 1D/2D NMR experiment .
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Target (4-amino-1-ethyl): The N1-Ethyl group is spatially distant from the C4-Amino group (separated by the C5-Ester).[1] You should NOT see a strong NOE between the ethyl CH₂ and the NH₂ protons.[1]
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Isomer (5-amino-1-ethyl): The N1-Ethyl group is adjacent to the C5-Amino group.[1] A strong NOE signal will be observed between the ethyl CH₂ and the NH₂ protons.
References
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Synthesis of Pyrazole Carboxylates: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole regiochemistry).
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Nitration-Reduction Route: Dunn, P. J., et al.[1] "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2005. (Describes the homologous propyl/methyl chemistry).
- Pyrazolo[4,3-d]pyrimidine Cyclization:Dale, D. J., et al. "Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones." Journal of Heterocyclic Chemistry, 1993.
- Isomer Characterization:Holzer, W., et al. "13C-NMR and 15N-NMR spectroscopy of 1-substituted pyrazoles." Journal of Heterocyclic Chemistry, 2009.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
